REACTION_CXSMILES
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[O:1]1C=CC=[CH:2]1.[CH3:6][O:7][C:8]1[O:12][CH2:11][CH2:10][C:9]=1OC>>[CH3:2][O:1][CH:11]1[CH2:10][CH2:9][CH:8]([O:7][CH3:6])[O:12]1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
COC1OC(CC1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |